Diethyl tetramethylbutanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester typically involves the esterification of butanedioic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final pure compound .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid, which can then participate in various metabolic pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: A similar ester of butanedioic acid with ethyl groups.
Dimethyl succinate: Another ester of butanedioic acid with methyl groups.
Diethyl malonate: An ester of malonic acid with ethyl groups.
Uniqueness
Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester is unique due to its tetramethyl substitution, which imparts distinct chemical properties and reactivity compared to other esters of butanedioic acid. This uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
diethyl 2,2,3,3-tetramethylbutanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-7-15-9(13)11(3,4)12(5,6)10(14)16-8-2/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVYAVWIBGKJNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)(C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291871 | |
Record name | diethyl tetramethylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33367-54-3 | |
Record name | NSC78807 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl tetramethylbutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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